![molecular formula C10H8BrNO B1528392 5-Bromo-8-methylquinolin-2-ol CAS No. 99455-07-9](/img/structure/B1528392.png)
5-Bromo-8-methylquinolin-2-ol
Overview
Description
5-Bromo-8-methylquinolin-2-ol , also known by its IUPAC name 5-bromo-8-methyl-1H-quinolin-2-one , is a heterocyclic compound with the molecular formula C10H8BrNO . It features a characteristic double-ring structure, where a benzene ring is fused with a pyridine moiety. Quinoline derivatives like this one have gained significant attention due to their versatile applications in both industrial and medicinal contexts .
Synthesis Analysis
Several synthesis protocols have been reported for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob , Friedl ̈ander , Ptzinger , Skraup , Doebner von Miller , and Conrad Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinolines .
One specific synthesis method for 5-Bromo-8-methylquinolin-2-ol involves ortho-substitution of aniline and aldehyde or ketone with a reactive α-methylene group, followed by cyclodehydration reactions .
Molecular Structure Analysis
The molecular structure of 5-Bromo-8-methylquinolin-2-ol consists of a quinoline ring system with a bromine atom at position 5 and a methyl group at position 8. The presence of the hydroxyl group (–OH) at position 2 completes the structure .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in various transformations typical of quinolines. These reactions include substitution, oxidation, reduction, and cyclization processes. Exploring the reactivity of 5-Bromo-8-methylquinolin-2-ol with different reagents and conditions would provide further insights .
Mechanism of Action
The exact mechanism of action for 5-Bromo-8-methylquinolin-2-ol depends on its specific biological or pharmaceutical context. Further studies are needed to elucidate its interactions with cellular targets, receptors, or enzymes. Potential therapeutic applications may involve antimicrobial, anti-inflammatory, or other pharmacological activities .
properties
IUPAC Name |
5-bromo-8-methyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-4-8(11)7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJLRRAXASCLJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729089 | |
Record name | 5-Bromo-8-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99455-07-9 | |
Record name | 5-Bromo-8-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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